Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate
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Overview
Description
Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate: is a chemical compound with the molecular formula C14H17BrO5 and a molecular weight of 345.18 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate typically involves the reaction of 5-bromo-2-ethoxy-4-formylphenol with isopropyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety and environmental controls to handle the brominated intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-bromo-2-ethoxy-4-formylphenoxyacetic acid.
Reduction: 5-bromo-2-ethoxy-4-hydroxymethylphenoxyacetate.
Substitution: 5-amino-2-ethoxy-4-formylphenoxyacetate or 5-thio-2-ethoxy-4-formylphenoxyacetate.
Scientific Research Applications
Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in drug development and testing.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The bromine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl (5-bromo-2-methoxy-4-formylphenoxy)acetate
- Isopropyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate
- Isopropyl (5-bromo-2-ethoxy-4-hydroxyphenoxy)acetate
Uniqueness
Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate is unique due to the presence of both the bromine atom and the aldehyde group, which confer specific reactivity and binding properties. The ethoxy group also contributes to its solubility and overall chemical behavior .
Properties
IUPAC Name |
propan-2-yl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO5/c1-4-18-12-5-10(7-16)11(15)6-13(12)19-8-14(17)20-9(2)3/h5-7,9H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIIWJOEBCCAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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